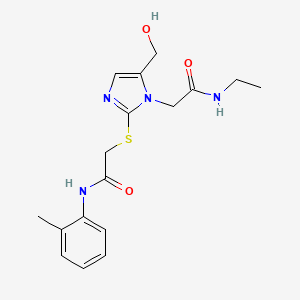

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-[5-(hydroxymethyl)-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-3-18-15(23)9-21-13(10-22)8-19-17(21)25-11-16(24)20-14-7-5-4-6-12(14)2/h4-8,22H,3,9-11H2,1-2H3,(H,18,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAURIOWPVKKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes an imidazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. The presence of a thioether and hydroxymethyl groups further enhances its reactivity and potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. Notably, imidazole compounds have been shown to act as inhibitors of various cancer cell lines by interfering with key cellular pathways.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Ovarian | Topoisomerase inhibition | 12.5 | |

| Gastric | Microtubule destabilization | 15.0 | |

| Lung | RAF kinase inhibition | 10.0 |

These findings suggest that this compound may exhibit similar properties, warranting further investigation.

Antimicrobial Activity

Imidazole derivatives have also demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| N-Ethyl Imidazole | P. aeruginosa | 8 |

These results provide a foundation for exploring the antimicrobial potential of this compound.

In Vivo Studies

A notable study investigated the in vivo effects of imidazole derivatives on tumor growth in mouse models. The administration of similar compounds resulted in a significant reduction in tumor size compared to control groups.

Key Findings:

- Tumor volume decreased by approximately 50% after treatment.

- No significant toxicity was observed at therapeutic doses.

These results support the hypothesis that this compound could be effective in cancer treatment protocols.

Q & A

Q. What synthetic strategies are recommended for constructing the imidazole-thioether-acetamide core of this compound?

The synthesis of structurally similar imidazole-thiazole-acetamide derivatives often involves multi-step protocols. Key steps include:

- Imidazole ring formation : Cyclization via condensation of thiourea derivatives with maleimides or other electrophiles under reflux in acetic acid (e.g., ).

- Thioether linkage : Nucleophilic substitution between thiol-containing intermediates (e.g., 5-phenyl-1H-imidazole-2-thiol) and chloroacetamide derivatives in the presence of potassium carbonate ().

- Acetamide functionalization : Reacting primary amines with activated esters (e.g., 2-chloroacetamide) under basic conditions (). Reaction monitoring via TLC and purification by recrystallization (ethanol, DMF/acetic acid) are critical for isolating high-purity products .

Q. How can the structure of this compound be rigorously validated?

Structural confirmation requires a combination of:

- Spectroscopic analysis :

- ¹H/¹³C NMR : To identify protons and carbons in the imidazole, thioether, and acetamide moieties (e.g., chemical shifts for imidazole protons at δ 7.5–8.5 ppm) ().

- IR spectroscopy : Peaks for C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and S-C (600–700 cm⁻¹) bonds ().

Advanced Research Questions

Q. What mechanistic insights explain the formation of the thioether linkage in this compound?

The thioether bond is typically formed via nucleophilic aromatic substitution (SNAr) or alkylation of a thiol group. For example:

- In -phenyl-1H-imidazole-2-thiol reacts with 2-chloro-N-(thiazol-2-yl)acetamide, where the thiolate ion (generated in situ by K₂CO₃) attacks the electrophilic α-carbon of the chloroacetamide.

- Reaction kinetics can be influenced by solvent polarity (e.g., ethanol vs. DMF) and the leaving group’s ability (Cl⁻ vs. Br⁻). Computational studies (DFT) may further elucidate transition-state energetics .

Q. How can researchers optimize reaction yields for the imidazole-thioether-acetamide scaffold?

Yield optimization requires systematic parameter screening:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while acetic acid aids in protonation equilibria ( ).

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate heterogeneous reactions.

- Temperature control : Reflux conditions (80–120°C) balance reactivity and side-product formation ().

- Stoichiometric ratios : Excess chloroacetamide (1.2–1.5 equiv) drives thioether formation to completion ().

Q. What methodologies are suitable for evaluating the bioactivity of this compound in vitro?

- Enzyme inhibition assays : Test against target enzymes (e.g., cyclooxygenases, kinases) using fluorometric or colorimetric substrates ().

- Cytotoxicity profiling : MTT/XTT assays on cell lines (e.g., cancer, normal) to assess selectivity ( ).

- Molecular docking : Simulate binding modes with proteins (e.g., COX-2) using software like AutoDock Vina, guided by crystallographic data ().

- ADMET prediction : Computational tools (e.g., SwissADME) can prioritize derivatives with favorable pharmacokinetic properties .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural characterization?

Discrepancies may arise from:

- Tautomerism : Imidazole rings exhibit prototropic shifts; deuterated solvents (DMSO-d₆) and variable-temperature NMR can clarify dynamic equilibria.

- Stereochemical ambiguity : NOESY/ROESY experiments differentiate cis/trans isomers in thioether or acetamide groups.

- Impurity interference : Purify via column chromatography (silica gel, ethyl acetate/hexane) before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.